A Technical Guide to the Structure and Characterization of 2-Bromo-3-(trifluoromethyl)quinoline
A Technical Guide to the Structure and Characterization of 2-Bromo-3-(trifluoromethyl)quinoline
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic introduction of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a versatile scaffold like quinoline, a heterocyclic system renowned for its presence in a wide array of pharmacologically active compounds, the resulting derivatives become highly valuable for drug discovery and development.[2][3][4]
This technical guide offers an in-depth exploration of 2-Bromo-3-(trifluoromethyl)quinoline, a key intermediate whose structure marries the reactivity of a bromo group with the unique electronic properties of a trifluoromethyl group. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's core physicochemical properties, a robust workflow for its structural characterization, and the scientific rationale behind the analytical methodologies employed.
Molecular Structure and Physicochemical Properties
2-Bromo-3-(trifluoromethyl)quinoline is an aromatic heterocyclic compound featuring a quinoline core substituted at the 2-position with a bromine atom and at the 3-position with a trifluoromethyl group.[5] This specific substitution pattern imparts a unique combination of reactivity and stability. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the elaboration of the quinoline core into more complex molecular architectures.[6] Concurrently, the strongly electron-withdrawing and lipophilic trifluoromethyl group enhances resistance to enzymatic degradation and can significantly influence the compound's pharmacokinetic profile.[7]
A summary of its core physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 590371-95-2 | [5][8] |
| Molecular Formula | C₁₀H₅BrF₃N | [5][8] |
| Molecular Weight | 276.05 g/mol | [5][8] |
| Appearance | Typically a solid | N/A |
| Storage | Sealed in dry, 2-8°C | [8] |
Definitive Structural Characterization: A Multi-technique Approach
The unambiguous confirmation of the structure and purity of 2-Bromo-3-(trifluoromethyl)quinoline is paramount. A synergistic approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and electronic environment.
Rationale for Experimental Choices:
-
¹H NMR is used to identify the number and connectivity of protons on the aromatic rings. Chemical shifts and coupling constants reveal the substitution pattern.
-
¹³C NMR provides information on all unique carbon atoms, including the quaternary carbons of the quinoline core and the trifluoromethyl group.
-
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.
Predicted NMR Spectral Data:
The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the trifluoromethyl group.
| Technique | Expected Chemical Shift (δ) Range (ppm) | Key Features & Rationale |
| ¹H NMR | 7.5 - 9.0 | The spectrum will show five distinct signals in the aromatic region. The H4 proton is expected to be a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and the electronic influence of the CF₃ group. The protons on the benzo-fused ring (H5, H6, H7, H8) will exhibit characteristic splitting patterns (doublets, triplets, or multiplets).[9][10] |
| ¹³C NMR | 120 - 150 | The spectrum will display ten distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The C2 and C3 carbons, directly attached to the bromo and trifluoromethyl groups respectively, will show characteristic shifts.[11] |
| ¹⁹F NMR | ~ -62 | A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the CF₃ group.[11] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-Bromo-3-(trifluoromethyl)quinoline sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).[12]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.
Rationale for Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
The isotopic pattern is crucial for confirming the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Expected Mass Spectrum: The mass spectrum will exhibit a characteristic pair of molecular ion peaks [M]+ and [M+2]+ with nearly equal intensity, confirming the presence of one bromine atom.
Experimental Protocol: Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (m/z ~276).
-
Analysis: Analyze the resulting spectrum to confirm the accurate mass of the molecular ion and observe the characteristic isotopic pattern for a monobrominated compound.
Integrated Characterization Workflow
The following workflow ensures a comprehensive and validated characterization of 2-Bromo-3-(trifluoromethyl)quinoline.
Caption: A validated workflow for the synthesis and characterization of 2-Bromo-3-(trifluoromethyl)quinoline.
Applications in Research and Development
The unique structural features of 2-Bromo-3-(trifluoromethyl)quinoline make it a valuable building block in several areas:
-
Medicinal Chemistry: It serves as a precursor for the synthesis of novel quinoline derivatives with potential therapeutic activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[3][4][13][14] The trifluoromethyl group can enhance drug-like properties, while the bromo-substituent allows for diversification of the molecular scaffold.[1]
-
Materials Science: Quinoline derivatives are known for their fluorescent properties and have applications as electroluminescent materials and dyes.[6] The introduction of a trifluoromethyl group can modulate these photophysical properties.
Conclusion
2-Bromo-3-(trifluoromethyl)quinoline is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex molecules for pharmaceutical and materials science applications. Its robust characterization relies on the synergistic application of advanced analytical techniques, primarily NMR spectroscopy and mass spectrometry. The detailed protocols and rationale presented in this guide provide researchers with a framework for the confident identification and quality assessment of this important building block, ensuring the integrity and reproducibility of their scientific endeavors.
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